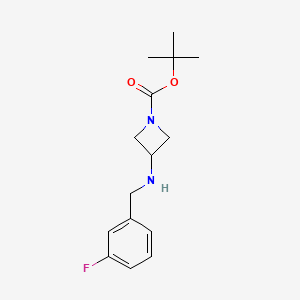

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21FN2O2. This code provides a specific string of characters representing the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is not specified, but it is recommended to store it in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate: serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Nitrogen-containing heterocycles like azetidines have gained prominence as versatile building blocks for drug discovery. Researchers have successfully modified this compound by introducing various functional groups, leading to the creation of novel derivatives. Notably, compounds such as 1,3-diphenylmethyl-3-aminoazetidine and 1,3-diphenylmethyl-3-hydroxymethylazetidine have found applications in antibacterial and antidepressant drug synthesis .

IRAK-4 Inhibitors

The compound plays a pivotal role in the synthesis of IRAK-4 (Interleukin-1 receptor-associated kinase 4) inhibitors. IRAK-4 is a key enzyme involved in the innate immune response. Inhibiting IRAK-4 has therapeutic potential for treating inflammatory diseases, autoimmune disorders, and certain cancers. Researchers have utilized tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate as an essential intermediate in the design and development of potent IRAK-4 inhibitors .

Chemical Biology and Target Identification

Scientists employ azetidine derivatives to probe biological pathways and identify potential drug targets. By modifying the structure of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate , they can create selective chemical probes. These probes help elucidate protein functions, interactions, and cellular processes. Researchers investigate the compound’s impact on specific proteins, signaling pathways, and disease-related targets .

Peptide Mimetics

Azetidine-containing compounds serve as valuable tools for designing peptide mimetics. These mimetics mimic the structural features of peptides while offering improved stability and bioavailability. Researchers have explored the use of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate as a scaffold for developing bioactive peptidomimetics. These molecules can modulate protein-protein interactions, receptor binding, and enzymatic activity .

Organic Synthesis and Stereoselective Reactions

The tert-butyl ester group in the compound provides a convenient handle for further functionalization. Researchers have utilized this feature to introduce additional substituents, enabling access to diverse azetidine derivatives. Stereoselective reactions allow the synthesis of specific enantiomers, which is crucial for drug development. The compound’s synthetic versatility makes it valuable in organic chemistry research .

Agrochemicals and Crop Protection

While less explored, azetidine-based compounds have potential applications in agrochemicals. Researchers investigate their pesticidal properties and their impact on pests, pathogens, and plant health. By modifying the structure of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate , scientists aim to develop environmentally friendly crop protection agents .

Safety and Hazards

This compound may cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes in contact with the skin or hair, contaminated clothing should be removed immediately .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(3-fluorophenyl)methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-13(10-18)17-8-11-5-4-6-12(16)7-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNQLIFFTWTWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698782 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887580-20-3 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Difluorobicyclo[3.1.0]hexan-3-OL](/img/structure/B3058200.png)

![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)

![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)